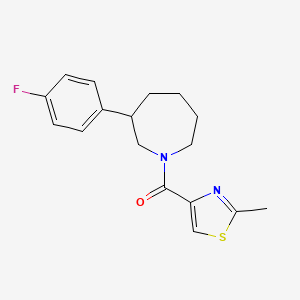

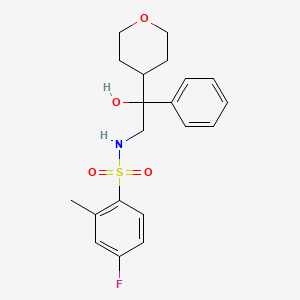

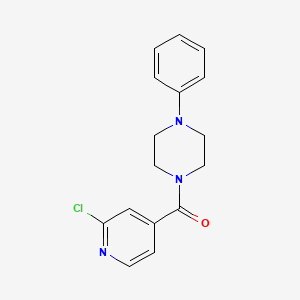

![molecular formula C22H15BrN4O3 B2646202 N-[2-[[(5-溴-2-氧代吲哚-3-基)氨基]甲酰]苯基]苯甲酰胺 CAS No. 364052-49-3](/img/structure/B2646202.png)

N-[2-[[(5-溴-2-氧代吲哚-3-基)氨基]甲酰]苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives, such as the one , has been a topic of considerable interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 5-Bromo-2-oxindole, a related compound, is a pale yellow solid with a melting point of 220-224 °C .科学研究应用

抗癫痫活性

一项关于新型邻苯二甲酰亚胺衍生物的合成、分子对接和抗癫痫活性的研究,这些衍生物与 N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide 具有结构相似性,揭示了某些化合物表现出显着的抗癫痫作用。这些化合物被合成并针对小鼠的诱发性癫痫发作进行了评估,其中一些显示出与沙利度胺(一种已知的抗癫痫药物)相当的更长的潜伏期。分子对接研究表明与 GABAA 受体有很强的相互作用,表明这些化合物在癫痫治疗中的潜在作用机制 (Asadollahi 等人,2019)。

抗惊厥特性

对苯甲酰胺(包括 N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide)的研究已证明了这些化合物的抗惊厥潜力。合成了一系列含有 N,N,2-三甲基-1,2-丙烷二胺作为酰胺部分的苯甲酰胺,发现它们与苯妥英(抗惊厥治疗中的标准)等效或更有效 (Mussoi 等人,1996)。

黑色素瘤摄取和成像

放射性碘化 N-(2-二乙氨基乙基)苯甲酰胺衍生物(在结构上与 N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide 相关)已用于黑色素瘤成像。这些化合物表现出很高的黑色素瘤摄取和组织选择性,这得益于缓慢的尿液排泄,为改进黑色素瘤成像和治疗提供了潜力 (Eisenhut 等人,2000)。

抗癌活性

作为 CFM-1 类似物的 N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides 和 quinazolin-4(3H)-ones 的开发突出了它们对各种癌细胞系的显着抗肿瘤活性。这些化合物比标准药物 CFM-1 更有效,表明它们作为新型抗癌剂的潜力 (Alafeefy 等人,2015)。

抗病原活性

包括 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides 在内的新型硫脲衍生物的合成和抗病原活性显示出显着的抗微生物特性,特别是对铜绿假单胞菌和金黄色葡萄球菌。这些发现表明这些化合物有可能开发出具有抗生物膜特性的新型抗微生物剂 (Limban 等人,2011)。

未来方向

The future directions for the research and development of indole derivatives like “N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide” are promising. Given their diverse biological activities and potential therapeutic applications, there is considerable interest in the synthesis of novel indole derivatives .

属性

IUPAC Name |

2-benzamido-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O3/c23-14-10-11-18-16(12-14)19(22(30)25-18)26-27-21(29)15-8-4-5-9-17(15)24-20(28)13-6-2-1-3-7-13/h1-12,25,30H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFVDTRCKYWUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

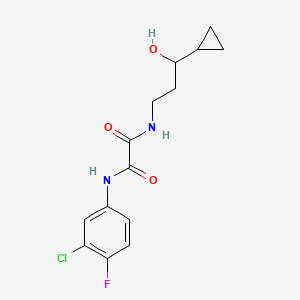

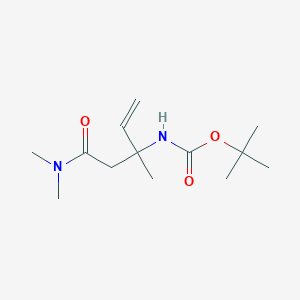

![N-[[4-(4-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2646127.png)

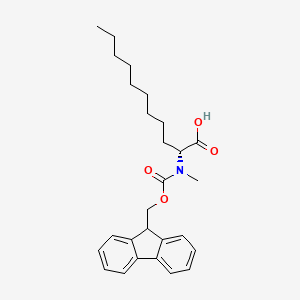

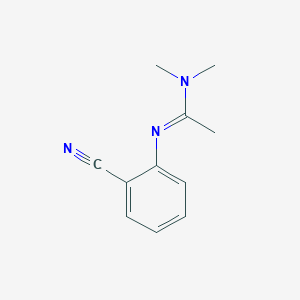

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2646128.png)

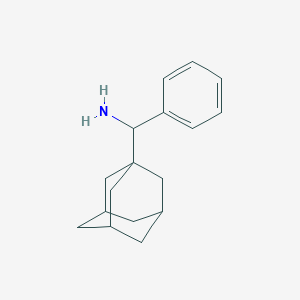

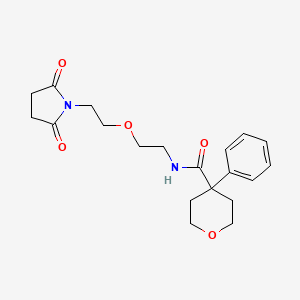

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)

![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)